molecular formula C16H15BrO3 B15364889 Ethyl 4-bromo-3-benzyloxybenzoate

Ethyl 4-bromo-3-benzyloxybenzoate

Cat. No.: B15364889
M. Wt: 335.19 g/mol
InChI Key: IDXAGNLUHQSSMH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(phenylmethoxy)benzoate: is a chemical compound characterized by its bromine and phenylmethoxy groups attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized by brominating 4-(phenylmethoxy)benzoic acid followed by esterification with ethanol.

  • Esterification Reaction: Ethyl 4-bromo-3-(phenylmethoxy)benzoate can also be prepared by reacting 4-bromo-3-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.

  • Continuous Process: Some industrial setups may use a continuous process for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: Ethyl 4-bromo-3-(phenylmethoxy)benzoate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Iodides and other halides.

Scientific Research Applications

Chemistry: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anti-inflammatory applications, it may modulate inflammatory pathways.

Comparison with Similar Compounds

  • Ethyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of phenylmethoxy.

  • Ethyl 4-chloro-3-(phenylmethoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is unique due to the presence of both bromine and phenylmethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of Ethyl 4-bromo-3-(phenylmethoxy)benzoate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

ethyl 4-bromo-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H15BrO3/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

IDXAGNLUHQSSMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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